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Compound of Interest

Compound Name: 1-Fluorobutane

Cat. No.: B1294920 Get Quote

Introduction: 1-Fluorobutane (CH₃CH₂CH₂CH₂F) is a saturated haloalkane with a molecular

weight of 76.11 g/mol .[1] As a colorless, volatile liquid with a boiling point of 32-33°C, it serves

as a fundamental molecule for studying the effects of fluorine substitution on alkyl chains and is

used in various chemical applications.[1] This guide provides an in-depth analysis of the

spectroscopic data for 1-fluorobutane, including Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS), intended for researchers and professionals in the chemical

and pharmaceutical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 1-fluorobutane, both ¹H and ¹³C NMR provide distinct signals that confirm its

structure, with the highly electronegative fluorine atom exerting a significant influence on the

chemical shifts and coupling patterns of nearby nuclei.

¹H NMR Spectroscopy Data
The proton NMR spectrum of 1-fluorobutane shows four distinct signals, corresponding to the

four unique proton environments in the molecule. The protons on the carbon adjacent to the

fluorine atom (C1) are the most deshielded and appear furthest downfield. The signal for these

protons is split by both the adjacent protons on C2 and the fluorine atom, resulting in a complex

triplet of triplets.
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Position (Carbon
No.)

Chemical Shift (δ)
ppm

Multiplicity
Coupling
Constants (J) Hz

H-C1 ~4.41 Triplet of Triplets (tt)
J(H-F) ≈ 47.5 Hz, J(H-

H) ≈ 6.0 Hz

H-C2 ~1.69 Multiplet (m) -

H-C3 ~1.42 Sextet (sx) ~7.5 Hz

H-C4 ~0.92 Triplet (t) ~7.5 Hz

Note: Data is referenced from the Spectral Database for Organic Compounds (SDBS). Precise

chemical shifts and coupling constants can vary slightly depending on the solvent and

spectrometer frequency.
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Diagram 1: ¹H-¹H and ¹H-¹⁹F coupling relationships in 1-fluorobutane.

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum for 1-fluorobutane displays four signals, confirming the presence of

four chemically non-equivalent carbon atoms. The carbon atom bonded directly to the fluorine

(C1) is significantly affected, showing a large chemical shift and splitting due to one-bond

carbon-fluorine coupling (¹Jcf).
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Position (Carbon No.) Chemical Shift (δ) ppm

C1 83.1

C2 30.8

C3 20.0

C4 13.5

Note: Data is referenced from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy
The IR spectrum of 1-fluorobutane is characterized by strong C-H stretching vibrations and a

very prominent, strong absorption peak corresponding to the C-F bond stretch.

Wavenumber (cm⁻¹) Intensity Vibrational Mode

2965-2876 Strong C-H Stretching (sp³)

1467 Medium C-H Bending (CH₂)

1064 Very Strong C-F Stretching

Note: Data is referenced from Smolecule and the Spectral Database for Organic Compounds

(SDBS).[2]

Mass Spectrometry (MS)
Mass spectrometry of 1-fluorobutane performed via electron impact (EI) ionization results in

the formation of a molecular ion (M⁺) and several fragment ions. The molecular ion peak is

often of low abundance. The fragmentation pattern is a key identifier for the molecule's

structure.
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m/z Relative Intensity (%) Proposed Fragment

76 ~1
[CH₃CH₂CH₂CH₂F]⁺

(Molecular Ion)

57 100 [C₄H₉]⁺ (Loss of F•)

49 ~40 [CH₂F]⁺

41 ~75 [C₃H₅]⁺ (Allyl cation)

33 ~25 [CH₂F-H]⁺ ? or other

29 ~60 [C₂H₅]⁺

Note: Data is referenced from the Spectral Database for Organic Compounds (SDBS). The

peak at m/z 57 is typically the base peak.
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Diagram 2: Primary fragmentation pathways for 1-fluorobutane in EI-MS.
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Experimental Protocols
The following sections detail generalized protocols for the acquisition of spectroscopic data for

a volatile liquid sample like 1-fluorobutane.

General Workflow for Spectroscopic Analysis
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Diagram 3: Generalized workflow for spectroscopic analysis.
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NMR Sample Preparation and Acquisition
Sample Preparation: For ¹H NMR, accurately weigh 5-20 mg of 1-fluorobutane. For the

more sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required.[3]

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent, such as chloroform-d (CDCl₃), in a clean vial.[3]

Filtration and Transfer: To remove any particulate matter that could degrade spectral

resolution, filter the solution through a Pasteur pipette with a small glass wool plug directly

into a 5 mm NMR tube. The final sample depth should be between 4 and 5 cm.[3][4]

Instrument Setup: Wipe the outside of the NMR tube and place it in the spectrometer.

Data Acquisition: The instrument procedure typically involves:

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the

magnetic field.[3]

Shimming: The magnetic field homogeneity is optimized to improve peak shape and

resolution.[3]

Tuning: The probe is tuned to the appropriate nucleus (¹H or ¹³C) to maximize signal

reception.[3]

Acquisition: Set acquisition parameters (e.g., number of scans, pulse angle, relaxation

delay) and begin the experiment.

IR Spectrum Acquisition (Neat Liquid)
Sample Application: Place 1-2 drops of pure, dry 1-fluorobutane onto the center of a clean,

dry salt plate (e.g., NaCl or KBr).[1][5]

Sample Cell Assembly: Place a second salt plate on top of the first, allowing the liquid to

spread into a thin, even film between the plates, creating a "sandwich".[1][5]

Data Acquisition:
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Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty instrument.

Acquire the sample spectrum. The instrument's software will automatically ratio the

sample spectrum against the background to produce the final transmittance or absorbance

spectrum.

Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent

like acetone, and return them to a desiccator for storage.[5]

Mass Spectrum Acquisition (Electron Impact)
Sample Introduction: Since 1-fluorobutane is a volatile liquid, a small amount of the sample

is introduced into the instrument, often via direct injection or through a gas chromatography

(GC) inlet, where it is vaporized in a vacuum.[2]

Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy

electron beam (typically 70 eV). This process ejects an electron from the molecule, creating

a positively charged molecular ion (M⁺).[2]

Fragmentation: The high internal energy of the molecular ions causes many of them to break

apart into smaller, charged fragments and neutral radicals.

Analysis and Detection: The positive ions (both molecular and fragment ions) are

accelerated and passed through a mass analyzer (e.g., a magnetic sector or quadrupole),

which separates them based on their mass-to-charge (m/z) ratio. A detector then records the

abundance of each ion, generating the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemguide.co.uk [chemguide.co.uk]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://par.nsf.gov/servlets/purl/10212059
https://www.benchchem.com/product/b1294920?utm_src=pdf-body
https://www.researchgate.net/figure/A-manual-input-chart-of-ISIS-Base-format-for-13-C-NMR-SDBS-named-by-CDS_fig2_238480671
https://www.researchgate.net/figure/A-manual-input-chart-of-ISIS-Base-format-for-13-C-NMR-SDBS-named-by-CDS_fig2_238480671
https://www.benchchem.com/product/b1294920?utm_src=pdf-custom-synthesis
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. researchgate.net [researchgate.net]

3. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and
identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced
organic chemistry revision notes [docbrown.info]

4. spectrabase.com [spectrabase.com]

5. par.nsf.gov [par.nsf.gov]

To cite this document: BenchChem. [Spectroscopic Analysis of 1-Fluorobutane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294920#spectroscopic-data-of-1-fluorobutane-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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